molecular formula C11H13NO4 B069103 alpha-Methyl-3-carboxyphenylalanine CAS No. 171031-50-8

alpha-Methyl-3-carboxyphenylalanine

Cat. No. B069103
M. Wt: 223.22 g/mol
InChI Key: AORMNQRMXYXXJK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Methyl-3-carboxyphenylalanine (AMPA) is an amino acid derivative that has been extensively studied for its potential use in scientific research. AMPA is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins. This characteristic makes AMPA a valuable tool for studying protein structure and function.

Mechanism Of Action

Alpha-Methyl-3-carboxyphenylalanine works by selectively modifying the amino acid residues in proteins. Specifically, alpha-Methyl-3-carboxyphenylalanine reacts with the amino group of lysine residues in proteins, forming a stable amide bond. This modification can alter the structure and function of the protein, allowing researchers to study the effects of specific amino acid modifications on protein function.

Biochemical And Physiological Effects

The biochemical and physiological effects of alpha-Methyl-3-carboxyphenylalanine depend on the specific protein being studied and the location of the modified amino acid residue. In general, alpha-Methyl-3-carboxyphenylalanine modifications can alter protein stability, activity, and interactions with other molecules. These effects can be used to study the role of specific amino acids in protein function and to develop new drugs and therapies.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-Methyl-3-carboxyphenylalanine in lab experiments is its ability to selectively modify amino acid residues in proteins. This allows researchers to study the effects of specific amino acid modifications on protein function. However, one limitation of using alpha-Methyl-3-carboxyphenylalanine is that it can be difficult to control the location and extent of the modifications. This can make it challenging to interpret the results of experiments using alpha-Methyl-3-carboxyphenylalanine-modified proteins.

Future Directions

There are many potential future directions for research involving alpha-Methyl-3-carboxyphenylalanine. One area of interest is the development of new drugs and therapies based on alpha-Methyl-3-carboxyphenylalanine modifications. Another area of interest is the use of alpha-Methyl-3-carboxyphenylalanine to study the structure and function of specific proteins involved in disease processes. Additionally, alpha-Methyl-3-carboxyphenylalanine could be used to study the effects of specific amino acid modifications on protein function in a variety of biological systems.

Synthesis Methods

Alpha-Methyl-3-carboxyphenylalanine can be synthesized using a variety of methods. One common method involves the reaction of 3-nitrobenzaldehyde with methylamine followed by reduction of the resulting imine with sodium borohydride. The resulting product is then treated with bromine to form the final alpha-Methyl-3-carboxyphenylalanine molecule.

Scientific Research Applications

Alpha-Methyl-3-carboxyphenylalanine has been used in a wide range of scientific research applications. One of the most common uses of alpha-Methyl-3-carboxyphenylalanine is in the study of protein structure and function. alpha-Methyl-3-carboxyphenylalanine can be used to selectively modify amino acid residues in proteins, which can help researchers understand the role of specific amino acids in protein function.

properties

CAS RN

171031-50-8

Product Name

alpha-Methyl-3-carboxyphenylalanine

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-[(2S)-2-amino-2-carboxypropyl]benzoic acid

InChI

InChI=1S/C11H13NO4/c1-11(12,10(15)16)6-7-3-2-4-8(5-7)9(13)14/h2-5H,6,12H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1

InChI Key

AORMNQRMXYXXJK-NSHDSACASA-N

Isomeric SMILES

C[C@](CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N

SMILES

CC(CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(=O)O)(C(=O)O)N

synonyms

alpha-M3CPA
alpha-methyl-3-carboxyphenylalanine
alpha-methyl-3-carboxyphenylalanine hydrochloride, (DL)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.